molecular formula C12H11NO B1296241 2-(4-Methoxyphenyl)pyridine CAS No. 5957-90-4

2-(4-Methoxyphenyl)pyridine

Cat. No. B1296241
M. Wt: 185.22 g/mol
InChI Key: QUMXRZNAUFKBAS-UHFFFAOYSA-N
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Patent
US07736757B2

Procedure details

That is, as shown in the Reaction Scheme below, (4-methoxyphenyl)magnesium bromide was synthesized from 22.4 g (120 mmol) of 4-bromoanisole by a conventional method by using 3.4 g of magnesium (Mg) in dry tetrahydrofuran (THF) under argon stream and added slowly into a solution of 15.8 g (100 mmol) of 2-bromopyridine and 1.8 g of (1,2-bis(diphenylphosphino)ethane)dichloronickel (II) (Ni(dppe)Cl2) in dry THF and the mixture was refluxed for 1 hour. After adding 250 ml of an aqueous solution of 5% hydrochloric acid to the reaction mixture, the reaction mixture was washed with chloroform. The water layer was neutralized with an aqueous solution of sodium hydrogen carbonate and the objective compound was extracted with chloroform and the organic layer was distilled off under reduced pressure. The distillate immediately solidified at room temperature to obtain 15.1 g (81.5 mmol) of 2-(4-methoxy-phenyl)pyridine (4-MeO-PPy) as white solid. Identification was performed by elementary analysis of C, H and N and 1H-NMR.
Name
(4-methoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
15.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
Quantity
1.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
250 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.BrC1C=CC(OC)=CC=1.[Mg].Br[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1.Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
(4-methoxyphenyl)magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
15.8 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
(1,2-bis(diphenylphosphino)ethane)dichloronickel (II)
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
aqueous solution
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the reaction mixture was washed with chloroform
EXTRACTION
Type
EXTRACTION
Details
the objective compound was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
the organic layer was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
immediately solidified at room temperature

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 81.5 mmol
AMOUNT: MASS 15.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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